N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide
Description
N-{3-[1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazol core linked to a 1,2,3-triazole moiety substituted with a 2,5-difluorophenyl group and a methyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are prevalent, such as kinase inhibitors or antimicrobial agents .
The compound’s structure determination likely employs crystallographic tools like SHELXL, a widely used program for small-molecule refinement . Its synthesis and characterization would involve standard techniques for triazole-thiadiazol hybrids, such as click chemistry for triazole formation and Suzuki coupling for aryl substitutions.
Properties
IUPAC Name |
N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O3S/c1-10-17(25-27-28(10)16-8-12(21)4-5-15(16)22)18-23-20(32-26-18)24-19(29)11-6-13(30-2)9-14(7-11)31-3/h4-9H,1-3H3,(H,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUGEGJIYAHRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the thiadiazole ring: This step often involves the reaction of a hydrazine derivative with a suitable carbon disulfide source.
Coupling with the benzamide moiety: The final step involves coupling the intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the triazole ring or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes:
- Triazole and Thiadiazole Rings : Known for their biological activity.
- Dimethoxybenzamide Moiety : Enhances solubility and biological interactions.
The molecular formula is with a molecular weight of approximately 394.39 g/mol. Its unique structure allows for diverse interactions with biological targets.
Medicinal Chemistry
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for developing new drugs aimed at treating diseases such as cancer and infectious diseases .
Biological Studies
The compound is utilized in biological studies to investigate:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Binding : The interaction with cellular receptors can provide insights into its pharmacological effects .
Pharmacology
Research focuses on understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects) of this compound. Studies aim to determine how the compound behaves in biological systems and its efficacy in targeting specific diseases .
Industrial Applications
In addition to medicinal uses, this compound may serve as a precursor or intermediate in the synthesis of complex molecules used in pharmaceuticals or agrochemicals .
Case Study 1: Anticancer Activity
In a study investigating various derivatives of triazole compounds, this compound demonstrated significant anticancer activity against several cancer cell lines. The compound's ability to inhibit cell proliferation was linked to its structural features that allow effective binding to target proteins involved in cancer progression .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound revealed promising results in inhibiting specific enzymes related to inflammatory responses. The research indicated that the compound could potentially be developed into an anti-inflammatory drug based on its mechanism of action .
Mechanism of Action
The mechanism of action of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
This compound () shares the 1,3,4-thiadiazol and benzamide motifs but differs in substituents:
- Thiadiazol substitution : A trifluoromethyl group at position 5 vs. the triazole-difluorophenyl-methyl group in the target compound.
- Benzamide substitution : 2,6-Dimethoxy vs. 3,5-dimethoxy, altering electronic and steric properties.
Key Implications :
- The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the triazole-aryl group.
Thiazol-5-ylmethyl Derivatives ()
Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature thiazol rings instead of thiadiazol or triazole.
Key Differences :
- Heterocycle Chemistry : Thiazol (1 sulfur, 1 nitrogen) vs. thiadiazol (2 nitrogens, 1 sulfur) and triazole (3 nitrogens). Thiazol derivatives are more common in peptidomimetics and protease inhibitors.
- Functional Groups : The target compound’s triazole-difluorophenyl group introduces fluorophilicity and rigidity, which may improve blood-brain barrier penetration compared to thiazol-based analogues .
Pharmacokinetic and Physicochemical Properties
Analysis :
- The target compound’s higher LogP suggests better membrane permeability than thiazol derivatives but comparable lipophilicity to the trifluoromethyl analogue.
- Increased hydrogen-bond acceptors may enhance solubility but reduce oral bioavailability .
Biological Activity
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.40 g/mol. The presence of the triazole and thiadiazole moieties in its structure is significant as these functional groups are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16F2N4O3S |
| Molecular Weight | 398.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 932487-92-8 |
Anticancer Properties
Research has indicated that compounds containing triazole scaffolds exhibit significant anticancer activities. For instance, triazole derivatives have been explored for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In studies involving similar triazole compounds, it was found that modifications in the structure can enhance selectivity and potency against various HDAC isoforms .
In particular, the compound under discussion has shown promising results in vitro against pancreatic cancer cell lines. It was observed to induce cell cycle arrest and apoptosis in these cells by modulating key regulatory proteins such as CDK inhibitors .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties as well. Similar triazole-based compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disrupting cellular processes critical for microbial survival .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and protein synthesis.
- Modulation of Signaling Pathways : It potentially alters signaling pathways related to cell growth and apoptosis.
- HDAC Inhibition : As highlighted in previous research on similar compounds, the inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of cancer cell death.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:
- A study on triazole-based HDAC inhibitors revealed that structural modifications could significantly enhance their anticancer properties. Compounds were tested against various cancer cell lines showing a marked decrease in viability .
- Another research highlighted the role of triazole derivatives in antimicrobial activity. Compounds were tested against standard bacterial strains showing effective inhibition at low concentrations .
Q & A
Q. What are common synthetic routes for constructing the triazole-thiadiazole core in this compound?
- Methodological Answer : The triazole-thiadiazole scaffold is typically synthesized via cyclocondensation or nucleophilic substitution. For example:
- Step 1 : Prepare the 1,2,3-triazole precursor via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2,5-difluorophenyl azide and a methyl-substituted alkyne .
- Step 2 : Couple the triazole with a thiadiazole intermediate (e.g., 5-amino-1,2,4-thiadiazole) using K₂CO₃ in DMF at room temperature, as described for analogous thiadiazole derivatives .
- Key Data : Typical yields range from 65–80% for triazole-thiadiazole coupling reactions .
Q. How is the 3,5-dimethoxybenzamide moiety introduced into the structure?
- Methodological Answer : The benzamide group is attached via amide coupling:
- Reagents : Use 3,5-dimethoxybenzoic acid activated with carbodiimide reagents (e.g., EDC/HOBt) in DMF .
- Conditions : Stir at 0–25°C for 12–24 hours. Monitor completion via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).
- Purification : Isolate via precipitation in cold water or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinned data or disorder) be resolved for this compound?
- Methodological Answer :
- Software : Use SHELXL for refinement, leveraging its robust handling of twinned data and disorder .
- Parameters : Apply the TWIN/BASF commands for twinning and PART/SUMP for disordered regions.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
- Example : For a related thiadiazole derivative, SHELXL reduced R1 from 0.12 to 0.05 after resolving fluorine positional disorder .
Q. What strategies optimize fluorinated substituent incorporation while minimizing side reactions?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® in acetonitrile at 60°C for regioselective fluorination .
- Nucleophilic Substitution : Replace chlorine with fluorine using KF/Al₂O₃ under microwave irradiation (150°C, 30 min, 85% yield) .
- Troubleshooting : Monitor for defluorination by LC-MS; stabilize intermediates with electron-withdrawing groups (e.g., nitro) .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be rationalized in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Data Normalization : Ensure consistent assay conditions (e.g., cell line, incubation time).
- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding modes of fluorophenyl and methoxy groups with target proteins .
- Example : A 2,5-difluorophenyl analog showed 10-fold higher antimicrobial activity than mono-fluorinated derivatives due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
